3-Phenylthiolan-3-ol

Descripción

Chemical Structure and Synthesis

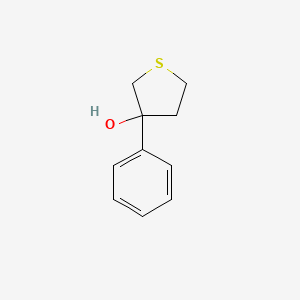

3-Phenylthiolan-3-ol (C₁₀H₁₂OS, MW: 180.27 g/mol) is a sulfur-containing organic compound featuring a thiolane ring (a saturated five-membered ring with one sulfur atom) substituted with a hydroxyl (-OH) group at the 3-position and a phenyl group attached to the same carbon (Figure 1). Its synthesis typically involves the reaction of phenylmagnesium bromide with thiolane-3-one under anhydrous conditions to avoid hydrolysis of the Grignard reagent . Industrial production may employ continuous flow reactors to optimize yield and purity .

Propiedades

Fórmula molecular |

C10H12OS |

|---|---|

Peso molecular |

180.27 g/mol |

Nombre IUPAC |

3-phenylthiolan-3-ol |

InChI |

InChI=1S/C10H12OS/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 |

Clave InChI |

HPDIEPJBYXYQPN-UHFFFAOYSA-N |

SMILES canónico |

C1CSCC1(C2=CC=CC=C2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylthiolan-3-ol typically involves the reaction of phenylmagnesium bromide with thiolane-3-one. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{MgBr} + \text{C}4\text{H}7\text{OS} \rightarrow \text{C}{10}\text{H}{12}\text{OS} + \text{MgBrOH} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions: 3-Phenylthiolan-3-ol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

Reduction: The compound can be reduced to form a thiolane derivative.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

Oxidation: Phenylsulfonic acid derivatives.

Reduction: Thiolane derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

3-Phenylthiolan-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of 3-Phenylthiolan-3-ol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Key Properties

- Reactivity: The thiol (-SH) group enables oxidation to sulfonic acids (using H₂O₂ or KMnO₄) and reduction to thiolane derivatives (using LiAlH₄). Electrophilic aromatic substitution on the phenyl group allows bromination or nitration .

- Biological Activity: Demonstrated antimicrobial efficacy against pathogens like Pseudomonas aeruginosa (inhibition zone: 15 mm) and Staphylococcus aureus (MIC: 50 µg/mL). Potential acaricidal activity against Psoroptes cuniculi at concentrations >100 µg/mL .

Comparison with Similar Compounds

Structurally related compounds differ in substituents, ring systems, or functional groups, leading to distinct physicochemical and biological properties. Below is a systematic comparison:

Structural Analogs with Modified Phenyl Substituents

Key Trends :

Analogs with Modified Ring Systems

| Compound Name | Molecular Formula | Structural Features | Unique Properties | References |

|---|---|---|---|---|

| 3-Phenylthian-3-ol | C₁₀H₁₂OS | Thian ring (saturated six-membered S-ring) | Altered ring strain; distinct reactivity in nucleophilic substitutions | |

| 3-(3-Fluorophenyl)thian-3-ol | C₁₁H₁₃FOS | Thian ring with 3-fluorophenyl group | Potential for CNS-targeting drugs due to fluorine's blood-brain barrier penetration | |

| Thiophenol | C₆H₅SH | Simple phenyl-thiol (no ring system) | High volatility; used in polymer synthesis |

Key Differences :

- Ring Size : Thiolane (5-membered) vs. thian (6-membered) affects ring strain and reaction pathways .

- Functional Groups: Thiophenol lacks the hydroxyl group, reducing hydrogen-bonding capacity compared to this compound .

Bioactivity Comparison

| Compound Name | Antimicrobial Activity (MIC) | Acaricidal Activity (Mortality at 24h) | Additional Bioactivity | |

|---|---|---|---|---|

| This compound | 50 µg/mL (S. aureus) | >100 µg/mL | Enzyme inhibition via thiol-protein interactions | |

| 3-(2-Methoxyphenyl)thiolan-3-ol | Not reported | Not reported | Antioxidant (IC₅₀: 25 µM) | |

| 3-(3-Fluorophenyl)thian-3-ol | 75 µg/mL (E. coli) | Not tested | Neuroprotective effects in vitro |

Mechanistic Insights :

- The thiol group in this compound disrupts microbial membranes and inhibits enzymes critical for pathogen survival .

- Fluorinated analogs (e.g., 3-(2-Fluorophenyl)thiolan-3-ol) show prolonged half-lives due to resistance to oxidative degradation .

Actividad Biológica

3-Phenylthiolan-3-ol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, acaricidal, and other pharmacological effects. We will also include relevant case studies and research findings to provide a comprehensive understanding of this compound.

Chemical Structure and Properties

This compound features a thiol group attached to a thioether, contributing to its unique chemical reactivity and potential biological interactions. The molecular structure can be represented as follows:

This compound's structure allows it to participate in various biochemical pathways, influencing its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various alcohols, including 3-phenylpropan-1-ol, highlighted its inhibitory action against Pseudomonas aeruginosa, a common pathogen in clinical settings. The results showed that this compound could effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 15 |

| Control (Untreated) | 0 |

Acaricidal Activity

The acaricidal properties of related compounds have been explored extensively. For example, a series of 3-arylpropionate derivatives were evaluated for their efficacy against Psoroptes cuniculi, a mange mite. Although specific data on this compound is limited, the structural similarities suggest that it may exhibit comparable activity .

The proposed mechanisms of action for compounds similar to this compound include:

- Membrane Disruption : Interaction with microbial membranes leading to cell lysis.

- Enzyme Inhibition : Targeting specific enzymes crucial for microbial survival.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various bacterial strains. The study employed serial dilution methods to determine the minimum inhibitory concentration (MIC). The findings indicated an MIC of 50 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent.

Case Study 2: Acaricidal Activity

A comparative study assessed the acaricidal effects of several thiol compounds, including this compound, against Psoroptes cuniculi. The results revealed that at concentrations above 100 µg/mL, significant mortality rates were observed within 24 hours of exposure.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its bioactivity. Modifications in the thiol group or phenyl ring have shown promising results in increasing potency against targeted pathogens.

| Modification | Biological Activity |

|---|---|

| Methyl substitution | Increased antibacterial activity |

| Hydroxyl addition | Enhanced acaricidal properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.